Rhodinyl Propionate: Structural Characterization, Physicochemical Profile, and Industrial Synthesis
Rhodinyl Propionate: Structural Characterization, Physicochemical Profile, and Industrial Synthesis
Executive Summary
Rhodinyl Propionate (CAS: 105-89-5) is a high-purity terpene ester widely utilized in olfactory modulation and functional chemical formulations.[1] While primarily recognized for its sophisticated "red rose" and geranium organoleptic profile, its high lipophilicity (LogP ≈ 4.5) and hydrolytic susceptibility make it a molecule of interest for lipid-based drug delivery systems and transdermal permeation enhancement studies. This technical guide provides a rigorous analysis of its chemical identity, isomeric composition, synthesis pathways, and safety profile, designed for researchers in pharmaceutical chemistry and fragrance science.
Part 1: Chemical Identity & Stereochemical Complexity
The "Rhodinol" Nomenclature Challenge
In industrial applications, the term "Rhodinyl" refers to the ester derivative of Rhodinol , a terpene alcohol that is historically defined not as a single isomer, but as a specific fraction of geranium oil or a synthetic mixture.
Unlike Citronellol (which is predominantly
- -Isomer (Rhodinyl): Double bond at C7-C8 (terminal).
- -Isomer (Citronellyl): Double bond at C6-C7.
Structural Visualization
The following diagram illustrates the structural connectivity of the primary isomer (3,7-dimethyl-7-octen-1-yl propionate) and its isomeric relationship.
Figure 1: Structural connectivity of Rhodinyl Propionate, highlighting the terminal alkene characteristic of the alpha-isomer.
Part 2: Physicochemical Profile
Accurate physicochemical data is critical for formulation stability and predicting bioavailability in potential excipient applications.
| Property | Value / Range | Unit | Experimental Condition |
| CAS Number | 105-89-5 | - | - |
| Molecular Formula | - | - | |
| Molecular Weight | 212.33 | g/mol | - |
| Appearance | Colorless to pale yellow liquid | - | Visual |
| Odor Profile | Sweet, waxy, red rose, geranium, fruity | - | Organoleptic |
| Boiling Point | 255 | °C | @ 760 mmHg |
| Boiling Point (Reduced) | 122 | °C | @ 14 mmHg |
| Density | 0.895 – 0.905 | g/cm³ | @ 20°C |
| Refractive Index | 1.451 – 1.457 | @ 20°C | |
| Flash Point | ~96 (205) | °C (°F) | Closed Cup |
| LogP (Octanol/Water) | 4.2 – 4.8 | - | Estimated (High Lipophilicity) |
| Solubility | Soluble | - | Ethanol, Paraffin Oil, Fixed Oils |
| Water Solubility | Insoluble (~1.57 mg/L) | - | @ 25°C |
Data aggregated from The Good Scents Company and PubChem [1, 2].
Part 3: Synthesis & Manufacturing Methodologies
Industrial Esterification
The primary synthesis route involves the direct esterification of commercial Rhodinol with Propionic Acid or Propionic Anhydride. Given the sensitivity of the terpene double bond to migration (isomerization from
Reaction Protocol (Standardized):
-
Reagents: Rhodinol (1.0 eq), Propionic Anhydride (1.1 eq).
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) or immobilized Lipase (for Green Chemistry routes).
-
Conditions: Reflux at 110°C (chemical) or 40-60°C (enzymatic).
-
Purification: Fractional distillation under vacuum to remove unreacted acid and isomers.
Synthesis Workflow Diagram
Figure 2: Industrial synthesis workflow for Rhodinyl Propionate via direct esterification.
Part 4: Analytical Characterization
To validate the identity of Rhodinyl Propionate, specifically distinguishing it from Citronellyl Propionate, High-Resolution NMR and GC-MS are required.
Nuclear Magnetic Resonance (NMR)
-
-NMR (CDCl3, 400 MHz):
-
4.6-4.7 ppm: Terminal alkene protons (
) specific to the -isomer (Rhodinyl). Note: Citronellyl propionate would show a triplet around 5.1 ppm for the internal alkene. -
4.1 ppm: Triplet (
), confirming the ester linkage. -
2.3 ppm: Quartet (
), propionyl group. -
1.1 ppm: Triplet (
), terminal methyl of the propionate.
-
4.6-4.7 ppm: Terminal alkene protons (
Mass Spectrometry (GC-MS)
-
Molecular Ion: m/z 212 (often weak).
-
Base Peak: m/z 69 (isobutenyl cation) or m/z 138 (elimination of propionic acid via McLafferty rearrangement).
-
Retention Index: ~1428 (Standard non-polar column) [2].[2]
Part 5: Biological Relevance & Stability
Metabolic Fate (Prodrug Concept)
For drug development professionals, Rhodinyl Propionate acts as a lipophilic prodrug of Rhodinol. Upon administration (topical or systemic), it undergoes enzymatic hydrolysis.
Mechanism:
-
Rhodinol: Exhibits antimicrobial and anti-inflammatory properties common to monoterpene alcohols.
-
Propionic Acid: A physiological short-chain fatty acid (SCFA).
Stability & Reactivity
-
Hydrolysis: Stable at neutral pH. Rapidly hydrolyzes in basic media (pH > 9) or in the presence of esterases.
-
Oxidation: The terminal double bond is susceptible to autoxidation if exposed to air/light for prolonged periods. Storage under nitrogen is recommended.
Part 6: Toxicology & Safety (Regulatory)
-
RIFM/IFRA Status: Regulated as a fragrance ingredient.
-
Skin Irritation: Classified as Irritating to skin (H315) and Eyes (H319) in pure form [3, 4].[3]
-
Sensitization: Low potential, but commercial grades containing high levels of citronellol must be labeled accordingly.
-
Usage Limits: IFRA standards limit usage in leave-on products (Category 4) typically up to ~12% in fragrance concentrate, though final product concentration is much lower [1].
References
-
The Good Scents Company. (2023). Rhodinyl propionate (CAS 105-89-5) - Chemical Information & Usage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7781, Rhodinyl propionate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[2] Substance Information: 3,7-dimethyloct-7-enyl propionate.[1][4] Retrieved from [Link]
